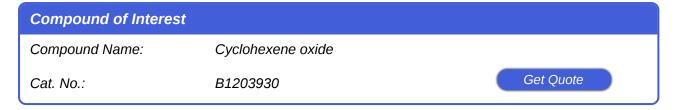


Spectroscopic Characterization of Cyclohexene Oxide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cyclohexene oxide**, a key cycloaliphatic epoxide intermediate in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and visual representations of analytical workflows are presented to facilitate its identification and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **cyclohexene oxide**. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data

The 1 H NMR spectrum of **cyclohexene oxide**, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits distinct signals for the protons on the epoxide ring and the cyclohexane ring.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Protons (Assignment)	Chemical Shift (ppm)	
Epoxide (CH-O)	3.109	
Allylic (CH ₂)	1.937	
Allylic (CH ₂)	1.817	
Cyclohexane Ring (CH ₂)	1.419	
Cyclohexane Ring (CH ₂)	1.234	

Data sourced from ChemicalBook.[2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of **cyclohexene oxide**. The spectrum is also typically recorded in CDCl₃.

Carbon (Assignment)	Chemical Shift (ppm)	
Epoxide (C-O)	52.7	
Allylic (C-C)	24.8	
Cyclohexane Ring (C-C)	20.1	

Data represents values observed at -61.3 °C and are relative to internal TMS.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. For **cyclohexene oxide**, the IR spectrum shows characteristic absorption bands corresponding to the vibrations of its chemical bonds.



Wavenumber (cm ⁻¹)	Assignment	
~3000	C-H stretch (epoxide ring)	
2930	C-H stretch (aliphatic)	
1270	C-O stretch (epoxide ring, symmetric)	
840	C-O stretch (epoxide ring, asymmetric)	

Note: Specific peak positions can vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For **cyclohexene oxide**, with a molecular weight of 98.14 g/mol, electron ionization (EI) is a common method for analysis.

m/z	Relative Intensity (%)	Assignment
98	16.1	[M] ⁺ (Molecular Ion)
83	100.0	[M - CH ₃] ⁺
70	27.0	
55	32.6	_
42	79.2	_
41	87.6	_
39	49.1	_

Data acquired using electron impact ionization at 75 eV with a source temperature of 220 °C and a sample temperature of 150 °C.[2]

Experimental Protocols



Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-25 mg of cyclohexene oxide for ¹H NMR or 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.

Instrument Parameters (General):

- Spectrometer: 400 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: Room temperature (unless otherwise specified for dynamic studies)
- ¹H NMR:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio)
 - Relaxation Delay: 1-2 seconds
- 13C NMR:
 - Pulse Program: Proton-decoupled (e.g., zgpg30)
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation Delay: 2-5 seconds



Infrared (IR) Spectroscopy Protocol

Sample Preparation (Liquid Film/ATR):

- Liquid Film:
 - Place a drop of neat cyclohexene oxide onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, creating a thin liquid film.
 - Mount the plates in the spectrometer's sample holder.
- Attenuated Total Reflectance (ATR):
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
 - Place a small drop of **cyclohexene oxide** directly onto the crystal.
 - Acquire the spectrum. This method requires minimal sample preparation.

Instrument Parameters (General):

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Scan Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32

Mass Spectrometry Protocol

Sample Introduction and Ionization:

- Introduce a small amount of cyclohexene oxide into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and introduction.
- Ionize the sample using Electron Ionization (EI).



Instrument Parameters (General):

• Ionization Method: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

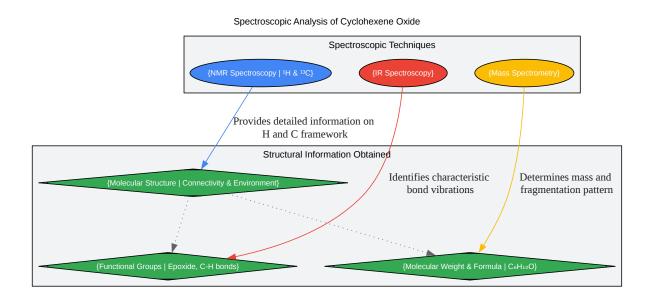
• Scan Range: m/z 35-200

Source Temperature: ~220 °C

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow for the characterization of **cyclohexene oxide**.

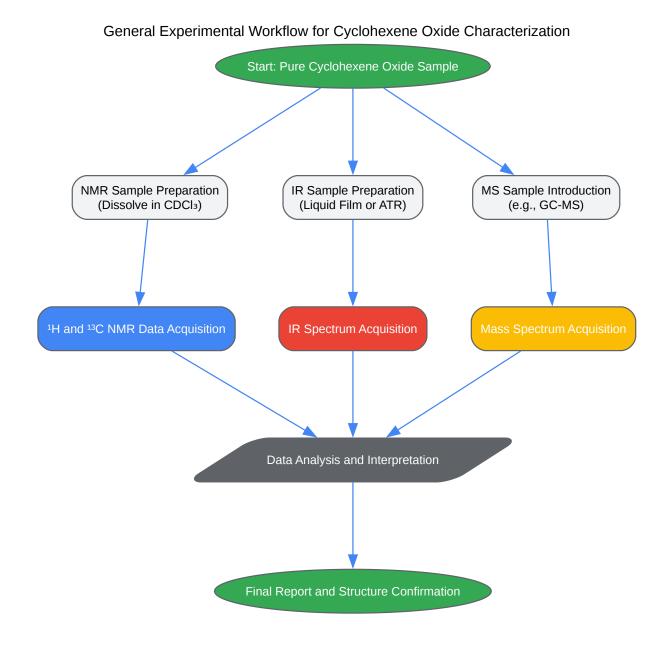




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Caption: Relationship between spectroscopic techniques and structural information.





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